molecular formula C11H22N2O2 B13486141 2-(azetidin-3-yloxy)-N-pentylpropanamide

2-(azetidin-3-yloxy)-N-pentylpropanamide

Cat. No.: B13486141
M. Wt: 214.30 g/mol
InChI Key: IJDFIFUZFISRHI-UHFFFAOYSA-N
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Description

2-(azetidin-3-yloxy)-N-pentylpropanamide is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for creating functionalized azetidines, although it may face challenges related to reaction conditions and yields.

Industrial Production Methods

Industrial production of 2-(azetidin-3-yloxy)-N-pentylpropanamide may involve scalable synthetic routes such as the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This method allows for the efficient production of azetidine derivatives on a larger scale, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-N-pentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted azetidine derivatives.

Scientific Research Applications

2-(azetidin-3-yloxy)-N-pentylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-pentylpropanamide involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the compound’s structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-(azetidin-3-yloxy)acetic acid
  • 2-(azetidin-3-yloxy)aniline
  • 2-(azetidin-3-yloxy)benzonitrile

Uniqueness

2-(azetidin-3-yloxy)-N-pentylpropanamide is unique due to its specific combination of the azetidine ring with the propanamide and pentyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-pentylpropanamide

InChI

InChI=1S/C11H22N2O2/c1-3-4-5-6-13-11(14)9(2)15-10-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14)

InChI Key

IJDFIFUZFISRHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C(C)OC1CNC1

Origin of Product

United States

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